

Technical Support Center: Refining Molecular Docking for Sulfonamide-Protein Binding

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-(2-bromophenyl)-5-methylthiophene-2-sulfonamide
Cat. No.: B14903339

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your molecular docking parameters for accurate sulfonamide-protein binding simulations. The unique electronic and structural properties of the sulfonamide moiety require special consideration to achieve reliable and predictive docking results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the setup and execution of molecular docking studies involving sulfonamide-containing ligands.

Q1: Which force field should I choose for docking sulfonamide-containing ligands?

A1: The choice of force field is critical for accurately representing the molecular mechanics of the sulfonamide group. While general-purpose force fields can be used, specialized or extended force fields often provide better results.

- CHARMM General Force Field (CGenFF): This is a good starting point as it has been extended to include parameters for sulfonyl-containing compounds, including sulfonamides. [1] The parameterization was performed against high-level quantum mechanical data, ensuring a good representation of geometries and energetic profiles.[1]
- General Amber Force Field (GAFF/GAFF2): GAFF is widely used for drug-like molecules. However, for sulfonamides, it's crucial to use appropriate partial charges, such as AM1-BCC, to properly model the electronic distribution of the sulfonamide group.[2][3] Recent developments in GAFF-compatible parameters for oxoanions can also improve the description of interactions.[4][5]
- OPLS (Optimized Potentials for Liquid Simulations): The OPLS force fields are also a viable option. As with GAFF, careful attention must be paid to the partial charge derivation.

Recommendation: Start with CGenFF if available in your docking software. If using GAFF/GAFF2, ensure you are using a high-quality charge model like AM1-BCC.[2][3][6] For metalloproteins, consider specialized force fields like AutoDock4Zn, which has been specifically parameterized to handle interactions with zinc ions, a common feature in the active sites of sulfonamide targets like carbonic anhydrases.[7]

Q2: How should I determine the correct protonation state of my sulfonamide ligand?

A2: The protonation state of the sulfonamide can significantly impact its interaction with the protein target. The sulfonamide nitrogen is weakly acidic, and its pKa can be influenced by the surrounding chemical environment.

- Physiological pH: At a physiological pH of ~7.4, the sulfonamide group is typically in its neutral, protonated state (-SO₂NH₂ or -SO₂NHR).[8]
- Deprotonation upon Binding: In some cases, particularly with metalloenzymes like carbonic anhydrases, the sulfonamide binds to a metal ion (e.g., Zn²⁺) in its deprotonated, anionic form (-SO₂NH⁻).[9][10] This deprotonation is a key part of the binding mechanism.
- Tautomerism: Sulfonamides can exhibit tautomerism, particularly between the sulfonamide and sulfonimide forms.[11][12][13][14] While the sulfonamide form is generally favored in the

gas phase, the sulfonamide tautomer can become more prevalent in polar solvents.[11]

Recommendation:

- **Analyze the Active Site:** If the target protein is a metalloenzyme where the sulfonamide is expected to coordinate with the metal, docking the deprotonated form is recommended.
- **Use pKa Prediction Tools:** Employ computational tools to predict the pKa of the sulfonamide nitrogen in the context of the entire molecule.
- **Consider Both States:** If there is uncertainty, it is advisable to dock both the protonated and deprotonated forms and analyze the resulting poses and scores. The binding mode that is more consistent with known structure-activity relationships (SAR) or crystallographic data is likely to be the correct one.

Q3: What are the best practices for generating partial charges for sulfonamide ligands?

A3: Accurate partial charges are paramount for correctly modeling the electrostatic interactions of the polar sulfonamide group.

- **AM1-BCC (Austin Model 1-Bond Charge Correction):** This is a fast and reliable method for generating high-quality atomic charges that emulate the HF/6-31G* electrostatic potential.[6][15] It is well-suited for sulfonamides and is compatible with the GAFF force field.[2][3][16] Using a canonical approach by generating multiple conformers can help in obtaining well-behaved, symmetric charges.[17]
- **RESP (Restrained Electrostatic Potential):** RESP charges are derived by fitting to the quantum mechanically calculated electrostatic potential. While generally very accurate, they can be computationally more intensive to generate.
- **Quantum Mechanics/Molecular Mechanics (QM/MM):** For the highest accuracy, especially when studying the binding mechanism in detail, a QM/MM approach can be used.[18] In this method, the sulfonamide ligand and key active site residues are treated with quantum mechanics, while the rest of the protein is treated with molecular mechanics. This allows for a more accurate description of charge distribution and polarization upon binding.

Recommendation: For routine docking and virtual screening, AM1-BCC charges offer a good balance of accuracy and computational efficiency.[6][15] For lead optimization and detailed mechanistic studies, consider using RESP charges or a QM/MM approach.[18]

Q4: Should I include explicit water molecules in my docking simulation?

A4: The inclusion of key water molecules can be crucial for accurately predicting the binding of sulfonamides.

- **Bridging Interactions:** Water molecules often mediate hydrogen bonding interactions between the sulfonamide and the protein.[9][19] Omitting these "bridging" waters can lead to incorrect binding poses.
- **Active Site Solvation:** The displacement of water molecules from the active site upon ligand binding is a significant contributor to the binding thermodynamics.[9][19]

Recommendation:

- **Analyze Crystal Structures:** Examine existing crystal structures of the target protein with bound ligands to identify conserved water molecules in the active site.
- **Water Placement Tools:** Use computational tools to predict the location of energetically favorable water molecules in the active site.
- **Docking with Water:** If conserved or predicted water molecules are present, perform docking simulations with them included. Many docking programs, such as GOLD and Glide, have options to treat specific water molecules as part of the receptor.

Troubleshooting Guides

This section provides solutions to common problems encountered during the molecular docking of sulfonamides.

Problem 1: My docked sulfonamide pose does not show the expected hydrogen bonds.

Possible Cause & Solution:

- **Incorrect Protonation State or Tautomer:** As discussed in the FAQ, the protonation state and tautomeric form of the sulfonamide are critical. If the expected hydrogen bonds are not formed, re-dock the ligand in its alternative protonation or tautomeric state. For example, if docking against a carbonic anhydrase, ensure the sulfonamide is deprotonated.[9][10]
- **Inaccurate Partial Charges:** Poorly assigned partial charges can lead to an incorrect representation of the electrostatic potential, resulting in missed hydrogen bonding opportunities. Regenerate the partial charges using a more robust method like AM1-BCC or RESP.[6][15]
- **Insufficient Conformational Sampling:** The docking algorithm may not have adequately sampled the conformational space of the ligand. Increase the "exhaustiveness" or number of runs in your docking protocol to explore more potential binding modes.
- **Force Field Parameter Issues:** The force field may not have accurate parameters for the sulfonamide moiety. Consider using a force field specifically parameterized for sulfonamides, such as CGenFF, or validate the parameters you are using.[1]

Problem 2: The scoring function fails to rank known active sulfonamides higher than inactive ones.

Possible Cause & Solution:

- **Inappropriate Scoring Function:** Not all scoring functions perform equally well for all systems. The default scoring function in your docking program may not be well-suited for sulfonamide-protein interactions. If your software allows, experiment with different scoring functions. For example, in MOE, you could compare the London dG and Affinity dG scoring functions.[20]
- **Neglect of Solvation Effects:** Many scoring functions use simplified models for solvation. The desolvation of the polar sulfonamide group and the protein active site upon binding can be a major energetic contributor. If possible, use a scoring function that more explicitly accounts for solvation, or consider post-processing the docked poses with a more rigorous method like MM/PBSA or MM/GBSA.

- **Lack of Receptor Flexibility:** Treating the protein as rigid can prevent the necessary induced-fit conformational changes required for optimal binding. If you have evidence that the protein active site is flexible, use a flexible docking protocol where key side chains are allowed to move.

Problem 3: The docking results are not reproducible.

Possible Cause & Solution:

- **Stochastic Nature of the Algorithm:** Many docking algorithms have a stochastic component, meaning that different runs can produce slightly different results. To ensure reproducibility, set the random seed to a specific value at the beginning of each calculation.
- **Inadequate Convergence:** The docking simulation may not have run long enough to converge on the optimal solution. Increase the number of steps or evaluations in the docking algorithm to ensure a more thorough search of the conformational space.

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Ligand Preparation for a Sulfonamide

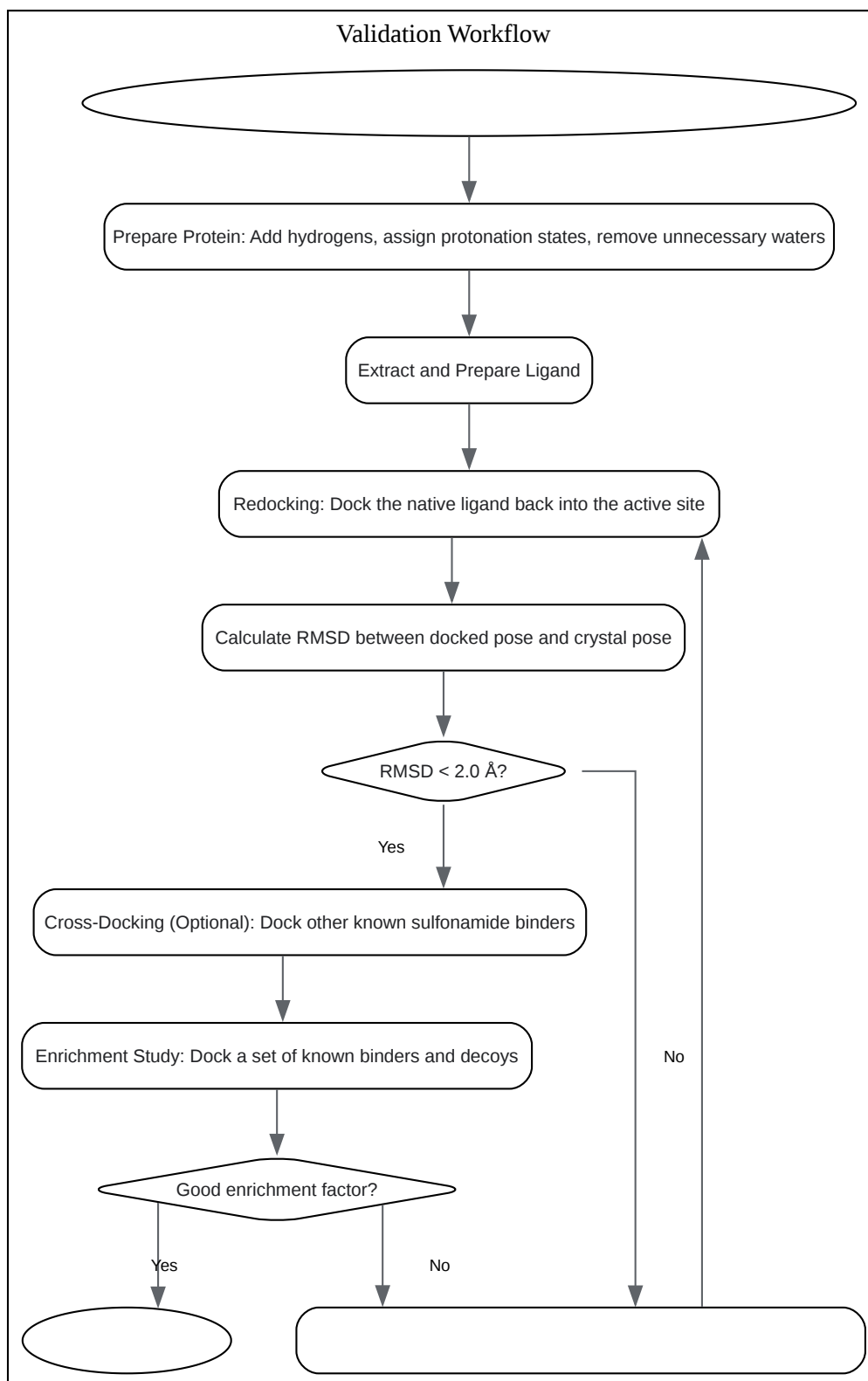
This protocol outlines the steps for preparing a sulfonamide ligand for docking using the AMBER/GAFF2 force field and AM1-BCC charges.

- **Generate a 3D Structure:**
 - Draw the 2D structure of your sulfonamide ligand in a molecular editor.
 - Convert the 2D structure to a 3D conformation.
- **Determine the Correct Protonation State:**
 - Analyze the target protein's active site to determine if deprotonation is likely (e.g., in metalloenzymes).
 - Use a pKa prediction tool to estimate the pKa of the sulfonamide nitrogen.

- Based on this analysis, add or remove a proton from the sulfonamide nitrogen as necessary.
- Generate AM1-BCC Charges:
 - Use a program like antechamber from the AmberTools suite.
 - Specify the charge method as "bcc". This will first calculate AM1 semi-empirical charges and then apply the bond charge corrections.[6][15]
- Assign GAFF2 Atom Types:
 - Use antechamber to assign GAFF2 atom types to your ligand.
- Generate Force Field Parameters:
 - Use the parmchk2 utility in AmberTools to check for any missing force field parameters and generate a .frcmod file containing them.
- Save the Final Ligand File:
 - Save the prepared ligand in a format compatible with your docking software (e.g., .mol2 or .pdbqt), ensuring that the partial charges and atom types are correctly assigned.

Workflow for Validating a Docking Protocol for Sulfonamides

A robust validation of your docking protocol is essential to ensure its predictive power.



[Click to download full resolution via product page](#)

Caption: Workflow for validating a molecular docking protocol for sulfonamides.

Data Presentation

Table 1: Comparison of Common Charge Models for Sulfonamides

Charge Model	Strengths	Weaknesses	Recommended Use Case
AM1-BCC	Fast, good accuracy, widely available.[6][15]	Semi-empirical, may not capture all electronic effects.	High-throughput virtual screening, routine docking.
RESP	High accuracy, derived from QM calculations.	Computationally expensive, can be sensitive to conformation.	Lead optimization, detailed binding mode analysis.
Gasteiger	Very fast.	Least accurate, based on empirical rules.	Not recommended for final analysis, but can be used for initial setup.
QM/MM	Highest accuracy, accounts for polarization.[18]	Very computationally intensive.	Mechanistic studies, understanding reaction pathways.

Advanced Topics & Further Reading

The Role of the Hydrophobic Effect

The binding of arylsulfonamides to proteins like carbonic anhydrase is not solely driven by hydrogen bonding and electrostatic interactions. The hydrophobic effect, resulting from the displacement of ordered water molecules from nonpolar surfaces, plays a crucial role in the thermodynamics of binding.[9][19] When refining your docking protocol, consider the hydrophobic interactions between the non-polar parts of your sulfonamide ligand and the protein's active site.

Diagram of Key Sulfonamide-Protein Interactions

Caption: Key interactions between a sulfonamide ligand and a protein active site.

References

- Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. *Journal of Computational Chemistry*, 31(4), 671-690. [[Link](#)]
- Snyder, P. W., et al. (2011). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. *Proceedings of the National Academy of Sciences*, 108(44), 17889-17894. [[Link](#)]
- Snyder, P. W., et al. (2011). Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase. *PubMed*. [[Link](#)]
- Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. *PeerJ*, 6, e4383. [[Link](#)]
- Keserű, G. M., & Flachner, B. (1998). On the Transferability of Force Field Parameters—With an ab Initio Force Field Developed for Sulfonamides. *Journal of Computational Chemistry*, 19(6), 643-652. [[Link](#)]
- Chourasiya, S. S., et al. (2017). Sulfonamide vs. Sulfonimide: Tautomerism and Electronic Structure Analysis of N-Heterocyclic Arenesulfonamides. *New Journal of Chemistry*, 41(16), 8344-8351. [[Link](#)]
- Santos-Martins, D., et al. (2014). AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins. *Journal of Chemical Information and Modeling*, 54(3), 698-706. [[Link](#)]
- Gleeson, M. P., & Gleeson, D. (2009). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena? *Journal of Chemical Information and Modeling*, 49(3), 670-677. [[Link](#)]
- Ribeiro, A. S., et al. (2024). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. *International Journal of Molecular Sciences*, 25(16), 8829. [[Link](#)]

- Šimková, A. (2023). Sulfinamide Crossover Reaction and Tautomerism of sulfonimidamides. Masaryk University. [\[Link\]](#)
- Max Planck Institute of Colloids and Interfaces. Force field input files and tutorials. [\[Link\]](#)
- Kashefolgheta, S., & Vila Verde, A. (2017). Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. *Physical Chemistry Chemical Physics*, 19(31), 20593-20607. [\[Link\]](#)
- de Vries, J. L., et al. (2018). Site-specific binding of a water molecule to the sulfa drugs sulfamethoxazole and sulfisoxazole: a laser-desorption isomer-specific UV and IR study. *Physical Chemistry Chemical Physics*, 20(9), 6259-6267. [\[Link\]](#)
- de Vries, J. L., et al. (2018). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. *Physical Chemistry Chemical Physics*, 20(44), 27956-27965. [\[Link\]](#)
- Singh, N., et al. (2024). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. *ACS Omega*. [\[Link\]](#)
- Kadir, M., et al. (2024). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. *Journal of Chemical Information and Modeling*. [\[Link\]](#)
- T-H. Tran, et al. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. *Journal of Chemical Information and Modeling*. [\[Link\]](#)
- Ramirez, D., et al. (2024). Design and Computational Study of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches. *ACS Omega*. [\[Link\]](#)
- Kashefolgheta, S., & Vila Verde, A. (2017). Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. SciSpace. [\[Link\]](#)

- Dash, R. N., et al. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. *International Journal of Current Pharmaceutical Research*, 13(4), 43-47. [\[Link\]](#)
- Wang, Z., et al. (2024). Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207. *Journal of Computer-Aided Molecular Design*. [\[Link\]](#)
- Brandl, M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. *JACS Au*, 3(8), 2233-2241. [\[Link\]](#)
- Jakalian, A., et al. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: II. Parameterization and validation. *Journal of Computational Chemistry*, 23(16), 1623-1641. [\[Link\]](#)
- Jahan, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. *Chemistry & Biodiversity*. [\[Link\]](#)
- Li, Y., et al. (2021). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. *Journal of Molecular Structure*, 1244, 130958. [\[Link\]](#)
- Vasseti, D., et al. (2022). Solvation Free Energies of Drug-like Molecules via Fast Growth in an Explicit Solvent: Assessment of the AM1-BCC, RESP/HF/6-31G*, RESP-QM/MM, and ABCG2 Fixed-Charge Approaches. *Journal of Chemical Theory and Computation*, 18(1), 416-428. [\[Link\]](#)
- Ghasemi, F., et al. (2020). Tautomerism in the Sulfonamide Moiety: Synthesis, Experimental and Theoretical Characterizations. *Polycyclic Aromatic Compounds*, 40(5), 1335-1350. [\[Link\]](#)
- Chen, Y., et al. (2024). Fast, efficient generation of high-quality atomic charges. arXiv. [\[Link\]](#)
- The Scripps Research Institute. AutoDock. [\[Link\]](#)
- Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. [\[Link\]](#)

- Al-Masoudi, N. A., et al. (2020). (a) Two possible tautomeric forms of sulfonamides (b) Synthesis of... ResearchGate. [\[Link\]](#)
- Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 177-186. [\[Link\]](#)
- Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [\[Link\]](#)
- Ghosh, S., et al. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega, 4(7), 11846-11854. [\[Link\]](#)
- Jakalian, A., et al. (2000). 2000 Calculo de Cargas AM1-BCC. Scribd. [\[Link\]](#)
- Dash, R., et al. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 7(5), 4539-4552. [\[Link\]](#)
- Tinivella, A. (2020). [AMBER] sulfonamide parameters for correct geometry. AMBER Mailing List Archive. [\[Link\]](#)
- Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Future Journal of Pharmaceutical Sciences, 9(1), 63. [\[Link\]](#)
- Zhang, Y., et al. (2024). QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure and chirality on the inhibitory activity. Queen's University Belfast. [\[Link\]](#)
- Bren, U., & Oostenbrink, C. (2011). A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands. Journal of Chemical Information and Modeling, 51(10), 2658-2669. [\[Link\]](#)

- OpenEye Scientific Software. (2024). Generating Canonical AM1-BCC Charges. Python Cookbook. [\[Link\]](#)
- Kumar, A., et al. (2014). Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. American Journal of Pharmacological Sciences, 2(3), 39-44. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 2. pubs.acs.org [\[pubs.acs.org\]](https://pubs.acs.org)
- 3. Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207 - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. Force field input files and tutorials [\[mpikg.mpg.de\]](https://mpikg.mpg.de)
- 5. scispace.com [\[scispace.com\]](https://scispace.com)
- 6. Fast, efficient generation of high-quality atomic charges. AM1-BCC model: II. Parameterization and validation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 7. AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 8. pdfs.semanticscholar.org [\[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- 9. pnas.org [\[pnas.org\]](https://pnas.org)
- 10. Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents [\[pubs.sciepub.com\]](https://pubs.sciepub.com)
- 11. researchgate.net [\[researchgate.net\]](https://researchgate.net)
- 12. dspace.cuni.cz [\[dspace.cuni.cz\]](https://dspace.cuni.cz)
- 13. researchgate.net [\[researchgate.net\]](https://researchgate.net)

- [14. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [15. scribd.com \[scribd.com\]](https://www.scribd.com)
- [16. Solvation Free Energies of Drug-like Molecules via Fast Growth in an Explicit Solvent: Assessment of the AM1-BCC, RESP/HF/6–31G*, RESP-QM/MM, and ABCG2 Fixed-Charge Approaches - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Generating Canonical AM1-BCC Charges — Python Cookbook 2024.1 documentation \[docs.eyesopen.com\]](#)
- [18. A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Support Center: Refining Molecular Docking for Sulfonamide-Protein Binding]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14903339/docs#technical-support-center-refining-molecular-docking-for-sulfonamide-protein-binding\]](https://www.benchchem.com/product/b14903339/docs#technical-support-center-refining-molecular-docking-for-sulfonamide-protein-binding)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)